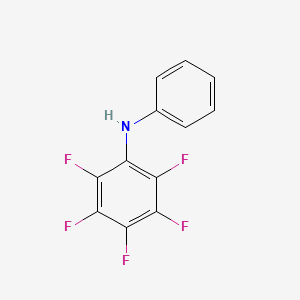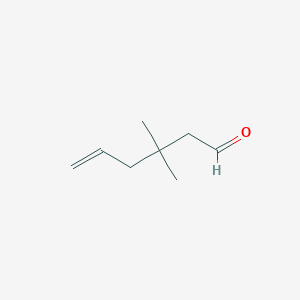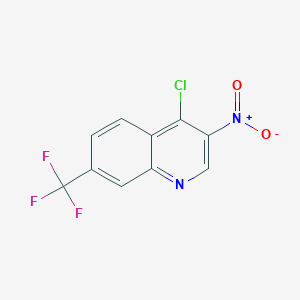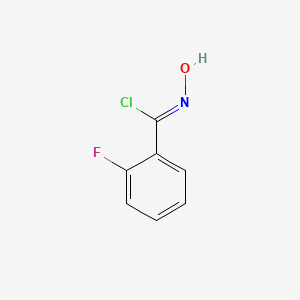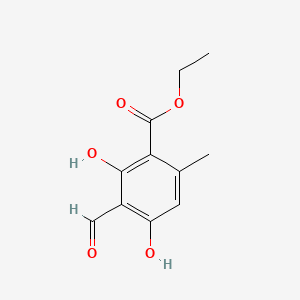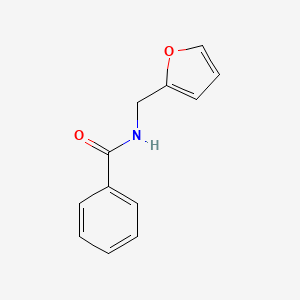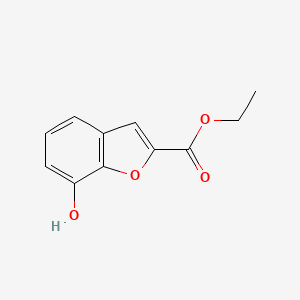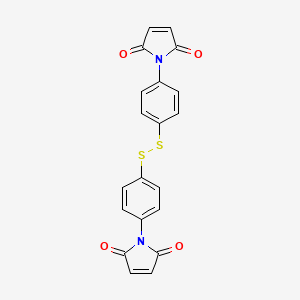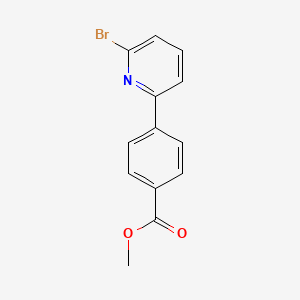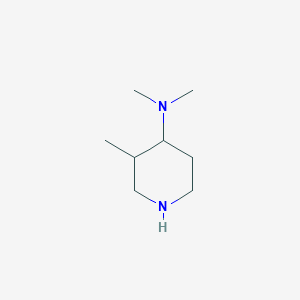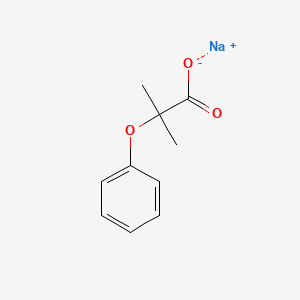
3-methylsulfanyl-1H-indole
概要
説明
3-methylsulfanyl-1H-indole is a chemical compound with the molecular formula C9H9NS . It is a derivative of indole, a heterocyclic compound that is significant in both natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 3-methylsulfanyl-1H-indole, has been a central theme in organic synthesis due to their wide-ranging biological activity . A common method for synthesizing indole derivatives is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone .Molecular Structure Analysis
The molecular structure of 3-methylsulfanyl-1H-indole consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure . The sulfur atom in the methylsulfanyl group is attached to the third carbon atom in the indole ring .Chemical Reactions Analysis
Indole derivatives, including 3-methylsulfanyl-1H-indole, can undergo a variety of chemical reactions. For instance, they can participate in Fischer indolisation, a process that involves the formation of an indole ring . Additionally, they can undergo N-alkylation, a reaction that involves the addition of an alkyl group to a nitrogen atom .科学的研究の応用
Computational Studies of Hetarylazo Indole Dye
A study conducted by Çatıkkaş et al. (2013) focused on computational calculations of a derivative of 1H-indole (specifically 1,2-dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]-1H-indole) using density functional methods. This research highlighted the compound's electronic structure and properties, essential for understanding its potential applications in dye chemistry (Çatıkkaş, Aktan, & Seferoğlu, 2013).
Synthesis of 3-(Alkylsulfanyl) and 3-(Arylsulfanyl)indoles
Katrun et al. (2014) explored the synthesis of 3-(alkylsulfanyl)- and 3-(arylsulfanyl)indoles, highlighting the compound's utility in organic synthesis. The methodology employed was noted for its simplicity and efficiency, opening avenues for the development of various indole derivatives (Katrun et al., 2014).
Role in Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition
Thompson et al. (1993) investigated a series of indole derivatives (including 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids) for their ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor. This study provided insights into the potential therapeutic applications of these compounds in cancer treatment (Thompson et al., 1993).
Corrosion Inhibition
Verma et al. (2016) demonstrated the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments. Their study provided valuable data on the effectiveness and mechanisms of indole-based inhibitors in protecting metal surfaces (Verma et al., 2016).
Applications in Organic Synthesis
Zhang et al. (2016) reported on the C3 functionalization of free (N-H) indoles, including 3-(methylsulfonyl)indoles, demonstrating a versatile method for synthesizing a range of important indole derivatives. This advancement has significant implications for the field of organic chemistry (Zhang et al., 2016).
Anti-Cancer Activity
Niemyjska et al. (2012) synthesized and studied methyl indole-3-carboxylate derivatives for their anti-cancer properties. The research contributes to the understanding of indole-based compounds in cancer therapy (Niemyjska et al., 2012).
作用機序
While the specific mechanism of action of 3-methylsulfanyl-1H-indole is not mentioned in the retrieved papers, indole derivatives are known to exhibit various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Safety and Hazards
将来の方向性
The synthesis and study of indole derivatives, including 3-methylsulfanyl-1H-indole, continue to attract attention due to their significant biological activities . Future research may focus on developing novel methods of synthesis, exploring their biological activities, and their potential applications in medicinal chemistry .
特性
IUPAC Name |
3-methylsulfanyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHOXFINVVIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447159 | |
| Record name | 3-methylsulfanyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylsulfanyl-1H-indole | |
CAS RN |
40015-10-9 | |
| Record name | 3-(Methylthio)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylsulfanyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

